Pyridine, 2,2'-(dithiobis(2,1-ethanediyl))di-, dihydrochloride
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Overview
Description
Pyridine, 2,2’-(dithiobis(2,1-ethanediyl))di-, dihydrochloride is a chemical compound with the molecular formula C10H8N2S2. It is known for its unique structure, which includes two pyridine rings connected by a disulfide bridge. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-(dithiobis(2,1-ethanediyl))di-, dihydrochloride typically involves the reaction of pyridine with sulfur-containing reagents. One common method is the reaction of pyridine with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,2’-(dithiobis(2,1-ethanediyl))di-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2,2’-(dithiobis(2,1-ethanediyl))di-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of protein folding and disulfide bond formation in proteins. It is also used in the development of biochemical assays.
Medicine: Research into its potential therapeutic applications, including its use as an antimicrobial agent, is ongoing.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-(dithiobis(2,1-ethanediyl))di-, dihydrochloride involves the formation and cleavage of disulfide bonds. The disulfide bridge can undergo redox reactions, which are crucial in various biochemical processes. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that are essential for protein structure and function.
Comparison with Similar Compounds
Similar Compounds
Bis(2-pyridyl) disulfide: Similar structure with two pyridine rings connected by a disulfide bridge.
2,2’-Dipyridyl disulfide: Another compound with a similar disulfide linkage between pyridine rings.
2,2’-Dithiobis(pyridine N-oxide): A derivative with an additional oxygen atom on the pyridine rings.
Uniqueness
Pyridine, 2,2’-(dithiobis(2,1-ethanediyl))di-, dihydrochloride is unique due to its specific disulfide linkage and the presence of hydrochloride groups, which can influence its solubility and reactivity. This compound’s ability to undergo various redox reactions makes it particularly valuable in biochemical research and industrial applications.
Properties
CAS No. |
119395-95-8 |
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Molecular Formula |
C14H18Cl2N2S2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-[2-(2-pyridin-2-ylethyldisulfanyl)ethyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C14H16N2S2.2ClH/c1-3-9-15-13(5-1)7-11-17-18-12-8-14-6-2-4-10-16-14;;/h1-6,9-10H,7-8,11-12H2;2*1H |
InChI Key |
FQQBJFFCVUJEMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCSSCCC2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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